![molecular formula C24H16N2OS B14147579 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine: is a complex organic compound that features a unique structure combining biphenyl, thiazole, and chromenimine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl-thiazole intermediate, followed by the formation of the chromenimine structure.
-
Synthesis of Biphenyl-Thiazole Intermediate
Step 1: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-carbonyl chloride.
Step 2: The biphenyl-4-carbonyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the biphenyl-thiazole intermediate.
-
Formation of Chromenimine Structure
Step 3: The biphenyl-thiazole intermediate is then reacted with salicylaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-thione
Uniqueness
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine is unique due to its specific combination of biphenyl, thiazole, and chromenimine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C24H16N2OS |
---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-imine |
InChI |
InChI=1S/C24H16N2OS/c25-23-20(14-19-8-4-5-9-22(19)27-23)24-26-21(15-28-24)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,25H |
InChI-Schlüssel |
ZGKQOJVDHBCAJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.